3-(5-Methylthiophen-2-yl)propan-1-amine

CAS No.: 1000530-84-6

Cat. No.: VC3182908

Molecular Formula: C8H13NS

Molecular Weight: 155.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000530-84-6 |

|---|---|

| Molecular Formula | C8H13NS |

| Molecular Weight | 155.26 g/mol |

| IUPAC Name | 3-(5-methylthiophen-2-yl)propan-1-amine |

| Standard InChI | InChI=1S/C8H13NS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6,9H2,1H3 |

| Standard InChI Key | KXGJHODEJWQRRS-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(S1)CCCN |

| Canonical SMILES | CC1=CC=C(S1)CCCN |

Introduction

Chemical Structure and Properties

Molecular Identity

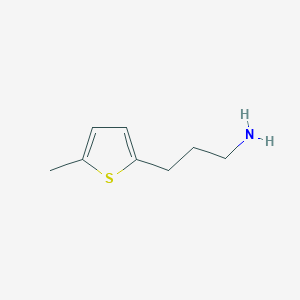

3-(5-Methylthiophen-2-yl)propan-1-amine features a distinctive molecular structure consisting of a 5-methylthiophene ring connected to a three-carbon propylamine chain at the 2-position. The compound has a molecular formula of C8H13NS and a molecular weight of 155.26 g/mol. Its systematic IUPAC name is 3-(5-methylthiophen-2-yl)propan-1-amine, which accurately describes its structural arrangement of atoms and functional groups. The presence of both the thiophene ring and the primary amine group contributes to its chemical reactivity and potential biological activities.

Chemical Identifiers and Descriptors

The compound is uniquely identified by several standardized chemical identifiers, which are essential for unambiguous reference in scientific literature and databases. The CAS registry number assigned to this compound is 1000530-84-6, providing a definitive means of identification in chemical databases and literature. Additional identifiers include its Standard InChI (InChI=1S/C8H13NS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6,9H2,1H3) and InChIKey (KXGJHODEJWQRRS-UHFFFAOYSA-N), which encode its structural information in computer-readable formats.

Table 1: Key Chemical Identifiers for 3-(5-Methylthiophen-2-yl)propan-1-amine

| Identifier | Value |

|---|---|

| CAS Number | 1000530-84-6 |

| Molecular Formula | C8H13NS |

| Molecular Weight | 155.26 g/mol |

| IUPAC Name | 3-(5-methylthiophen-2-yl)propan-1-amine |

| Standard InChI | InChI=1S/C8H13NS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6,9H2,1H3 |

| Standard InChIKey | KXGJHODEJWQRRS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(S1)CCCN |

Physical and Chemical Properties

While comprehensive experimental data on the physical properties of 3-(5-Methylthiophen-2-yl)propan-1-amine is limited in the available literature, certain properties can be inferred based on its structure and comparison with similar compounds. The primary amine functional group (-NH2) at the terminus of the propyl chain imparts basic character to the molecule, allowing it to form salts with acids. This is evidenced by the existence of its hydrochloride salt form, 3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride (C8H14ClNS), which has a molecular weight of 191.72 g/mol .

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, contributes to the compound's aromaticity and potential for π-π interactions. The methyl substituent at the 5-position of the thiophene ring likely enhances the lipophilicity of the molecule, potentially affecting its solubility profile and membrane permeability.

Derivatives and Related Compounds

Salt Forms

The hydrochloride salt of 3-(5-Methylthiophen-2-yl)propan-1-amine has been documented in chemical databases with CAS number 1956366-38-3 . This salt form typically exhibits improved water solubility compared to the free base, making it potentially more suitable for certain pharmaceutical applications and research purposes . The formation of the hydrochloride salt involves protonation of the primary amine group, resulting in an ionic compound with enhanced stability and different physicochemical properties .

Structural Analogs

Several structurally related compounds share partial structural similarity with 3-(5-Methylthiophen-2-yl)propan-1-amine, each with unique modifications that affect their chemical behavior and potential applications:

-

3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol features a hydroxyl group and a different amine linkage, potentially altering its hydrogen bonding capabilities and solubility profile .

-

2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine contains a branched amine structure, which may influence its steric properties and receptor interactions.

-

3-Amino-1-(5-methylthiophen-2-yl)propan-1-one incorporates a ketone functional group, introducing potential for different chemical reactivity and biological activity .

These structural analogs provide valuable comparative insights into structure-activity relationships and highlight the versatility of thiophene-based scaffolds in chemical and pharmaceutical research .

Synthesis and Chemical Reactivity

Reactivity Profile

Based on its structure, 3-(5-Methylthiophen-2-yl)propan-1-amine is expected to exhibit reactivity primarily through its primary amine functional group. Potential reactions include:

-

Nucleophilic substitution reactions through the amine nitrogen

-

Formation of amides, imines, and other nitrogen-containing derivatives

-

Salt formation with acids, as demonstrated by its hydrochloride derivative

-

Potential for electrophilic substitution reactions on the thiophene ring

These reactivity patterns provide opportunities for further derivatization and functionalization, enabling the development of more complex molecules with potentially enhanced biological activities or specialized properties .

Applications and Research Significance

Pharmaceutical Research

3-(5-Methylthiophen-2-yl)propan-1-amine is of particular interest in pharmaceutical research due to its structural features that suggest potential biological activity. Thiophene derivatives as a class are known to exhibit a range of biological effects, including antimicrobial, antifungal, and antiviral properties. The specific combination of the 5-methylthiophene ring with the propylamine chain provides a unique molecular scaffold that could interact with various biological targets.

Research on similar thiophene derivatives has investigated their potential applications in treating neurological disorders, suggesting possible future research directions for this specific compound. The presence of the primary amine group also offers opportunities for further derivatization to enhance or modify biological activity, solubility, or other pharmacologically relevant properties.

Chemical Synthesis Applications

Beyond its potential pharmaceutical applications, 3-(5-Methylthiophen-2-yl)propan-1-amine may serve as a valuable building block in organic synthesis. The compound's bifunctional nature, featuring both a thiophene ring and an amine group, makes it potentially useful as an intermediate in the synthesis of more complex molecular structures, including heterocyclic compounds, ligands for metal complexes, and specialized materials.

Future Research Directions

Structure-Activity Relationship Studies

Future research on 3-(5-Methylthiophen-2-yl)propan-1-amine could focus on comprehensive structure-activity relationship (SAR) studies to elucidate the impact of structural modifications on its biological activity and physicochemical properties. Such studies might involve:

-

Systematic modification of the thiophene ring, including substitution patterns and replacement with other heterocycles

-

Variation in the length and branching of the alkyl chain connecting the thiophene and amine groups

-

Functionalization of the primary amine to form secondary or tertiary amines, amides, or other nitrogen-containing functional groups

-

Investigation of different salt forms and their impact on solubility, stability, and bioavailability

Biological Activity Screening

Comprehensive screening of 3-(5-Methylthiophen-2-yl)propan-1-amine against various biological targets would provide valuable insights into its potential therapeutic applications. Based on known activities of related thiophene derivatives, screening efforts might focus on:

-

Antimicrobial activity against bacterial, fungal, and viral pathogens

-

Interaction with neurological receptors and targets

-

Anti-inflammatory and antioxidant properties

-

Enzyme inhibition studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume